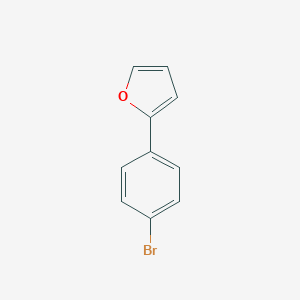

2-(4-Bromophenyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIKSVALROQWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460912 | |

| Record name | 2-(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-34-8 | |

| Record name | 2-(4-Bromophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromophenyl)furan chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-(4-Bromophenyl)furan

Introduction

This compound is a heterocyclic aromatic compound that incorporates both a furan ring and a brominated phenyl group. This bifunctional molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in many biologically active compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its spectroscopic signature, relevant experimental protocols, and safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₇BrO[1] |

| Molecular Weight | 223.07 g/mol [1] |

| CAS Number | 14297-34-8[1][2] |

| Appearance | Off-white solid[2] |

| Melting Point | 83-84.5 °C[2] |

| Boiling Point | 277.4 ± 15.0 °C (Predicted)[2] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted)[2] |

| Purity | ≥98%[1] |

| Solubility | Soluble in common organic solvents. |

| InChI | 1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |

| InChIKey | FBIKSVALROQWIY-UHFFFAOYSA-N[3] |

| SMILES | C1=COC(=C1)C2=CC=C(C=C2)Br[1] |

Computational Chemistry Data

Computational predictions provide valuable insights into the behavior of this compound in various chemical environments.

| Parameter | Value |

| TPSA | 13.14 |

| LogP | 3.7091[1] |

| Hydrogen Bond Acceptors | 1[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 1[1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the furan and phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons of the furan and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to C-H and C=C bonds in the aromatic systems.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of bromine.[4]

General Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]

-

Instrumentation: Acquire the data on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.[4]

-

¹H NMR Acquisition: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-50 mg) may be required, and longer acquisition times are necessary.[4]

IR Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[4]

-

Acquisition: Record a background spectrum of the empty instrument. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound.

Experimental Protocols

The following protocol describes a general method for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura cross-coupling reaction. This illustrates a common application of compounds containing a bromophenyl moiety.[5]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide Analogues via Suzuki-Miyaura Cross-Coupling

Materials:

-

N-(4-bromophenyl)furan-2-carboxamide

-

Aryl or heteroaryl boronic acids

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Argon or Nitrogen gas

Procedure:

-

Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under an inert argon atmosphere.[5]

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]

-

Stir the mixture for 30 minutes at room temperature.[5]

-

Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K₃PO₄ (1.0 eq., 0.488 mmol) as a base, and 0.5 mL of water.[5]

-

Reflux the reaction mixture for 8–18 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary evaporator.[5]

Reactivity and Chemical Behavior

This compound possesses two key reactive sites: the furan ring and the bromophenyl group.

-

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also participate in cycloaddition reactions.[7]

-

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl substituents at the para-position of the phenyl ring.

Safety and Handling

Hazard Identification:

-

May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.[8]

-

Hazard Code: Xi (Irritant).[2]

Handling and Storage:

-

Avoid breathing dust, vapor, mist, or gas.[8]

-

Avoid contact with skin and eyes.[8]

-

Use only in a chemical fume hood.[8]

-

Store in a tightly closed container in a dry place.[8]

-

Keep refrigerated for long-term storage.[8]

-

May form explosive peroxides on prolonged storage.[9]

Personal Protective Equipment:

-

Eyes: Safety glasses.[8]

-

Skin: Wear appropriate protective gloves to prevent skin exposure.[8]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[8]

Disposal:

-

Dispose of in a manner consistent with federal, state, and local regulations.[8]

-

Contact a licensed professional waste disposal service to dispose of this material.[8]

References

- 1. chemscene.com [chemscene.com]

- 2. 14297-34-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

- 6. Furan - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. aobchem.com [aobchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-bromophenyl)furan, a key intermediate in the development of pharmaceuticals and functional organic materials. The document details prevalent palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Stille, and Negishi reactions. A comparative analysis of these methods is presented, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting. Additionally, modern advancements such as microwave-assisted synthesis are discussed, offering insights into achieving higher efficiency and shorter reaction times.

Introduction

Substituted furans are a critical class of heterocyclic compounds widely found in natural products and pharmacologically active molecules. The 2-arylfuran motif, in particular, serves as a versatile scaffold in medicinal chemistry. This compound is a valuable building block, featuring a reactive bromine atom that allows for further functionalization, making it an important precursor for the synthesis of more complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the drug development community. This guide focuses on the most effective and commonly employed synthetic strategies to obtain this compound, with a strong emphasis on practical application for researchers.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired yield and purity, and tolerance of other functional groups. Below is a summary of the key quantitative data for the Suzuki-Miyaura, Stille, and Negishi couplings.

| Method | Starting Materials | Catalyst (Typical Loading) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Suzuki-Miyaura Coupling | 2-Bromofuran, (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 12-24 | 75-92 | >95 |

| Stille Coupling | 2-(Tributylstannyl)furan, 1,4-Dibromobenzene | Pd(PPh₃)₄ (2-5 mol%) | N/A (or CuI additive) | Toluene or DMF | 80-110 | 12-24 | 70-95 | >95 |

| Negishi Coupling | 2-Furylzinc halide, 1,4-Dibromobenzene | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | N/A | THF or Toluene | 25-70 | 2-16 | 60-85 | >95 |

| Microwave-Assisted Suzuki | 2-Bromofuran, (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | Dioxane/H₂O | 100-150 | 0.25-0.5 | 80-95 | >95 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

This method is often preferred due to the commercial availability and relatively low toxicity of the boronic acid reagents.[1]

Materials:

-

2-Bromofuran

-

(4-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

To a pressure tube, add 2-bromofuran (1.0 mmol, 1.0 equiv.), (4-bromophenyl)boronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add 1,4-dioxane (4 mL) and deionized water (1 mL).

-

Seal the tube and heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.[2]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 25 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[3]

Stille Coupling

The Stille coupling is highly versatile due to the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant consideration.[1]

Materials:

-

2-(Tributylstannyl)furan

-

1,4-Dibromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried flask under an argon atmosphere, dissolve 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.) and 2-(tributylstannyl)furan (1.1 mmol, 1.1 equiv.) in anhydrous DMF (5 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane) to yield this compound.[3]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive but also sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.[4][5]

Materials:

-

Furan

-

n-Butyllithium (n-BuLi)

-

Zinc Chloride (ZnCl₂)

-

1,4-Dibromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of 2-Furylzinc Chloride: To a solution of furan (1.2 mmol, 1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.2 mmol, 1.2 equiv.) dropwise. Stir for 1 hour at 0 °C. Cool the solution back to -78 °C and add a solution of zinc chloride (1.3 mmol, 1.3 equiv.) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Coupling Reaction: To the freshly prepared 2-furylzinc chloride solution, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to 60 °C for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify by flash column chromatography (silica gel, hexane) to obtain this compound.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials:

-

2-Bromofuran

-

(4-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

In a microwave-safe vessel, combine 2-bromofuran (1.0 mmol, 1.0 equiv.), (4-bromophenyl)boronic acid (1.1 mmol, 1.1 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[6]

-

Add 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 15-20 minutes.[6]

-

After cooling, work up the reaction as described in the conventional Suzuki-Miyaura protocol (Section 3.1).

-

Purify by flash column chromatography to isolate this compound.

Visualization of Synthetic Pathways and Mechanisms

To aid in the conceptualization of the synthetic processes, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(4-Bromophenyl)furan

CAS Number: 14297-34-8

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)furan, a key intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on closely related structures and general chemical principles.

| Property | Value (Predicted/Reported) |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| Melting Point | 83-84.5 °C |

| Boiling Point | 277.4 ± 15.0 °C at 760 mmHg (Predicted) |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) |

| Appearance | Off-white solid |

| Solubility | Soluble in common organic solvents like THF, DCM, and DMF. |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally similar compounds, such as 2-phenylfuran and other 2-aryl furan derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan and bromophenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.5 | d | 2H | Protons on the bromophenyl ring (ortho to Br) |

| ~ 7.5 - 7.4 | d | 2H | Protons on the bromophenyl ring (meta to Br) |

| ~ 7.4 - 7.3 | m | 1H | Furan proton at C5 |

| ~ 6.7 - 6.6 | m | 1H | Furan proton at C3 |

| ~ 6.5 - 6.4 | m | 1H | Furan proton at C4 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 150 | Furan carbon at C2 (attached to phenyl) |

| ~ 143 - 140 | Furan carbon at C5 |

| ~ 132 - 130 | Bromophenyl carbons (ortho and meta to Br) |

| ~ 125 - 120 | Bromophenyl carbon attached to furan |

| ~ 122 - 118 | Bromophenyl carbon attached to Br |

| ~ 112 - 110 | Furan carbon at C4 |

| ~ 108 - 105 | Furan carbon at C3 |

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O-C stretch of the furan ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1020 | Aryl C-O stretch |

| ~ 1010 | Furan ring breathing |

| ~ 880 | Furan C-H out-of-plane bend |

| ~ 820 | p-disubstituted benzene |

| ~ 600 | C-Br stretch |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio).

| m/z | Assignment |

| 222/224 | [M]⁺ (molecular ion) |

| 143 | [M - Br]⁺ |

| 115 | [M - Br - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a furan derivative and a bromophenyl derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromofuran with (4-bromophenyl)boronic acid.

Materials:

-

2-Bromofuran

-

(4-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

-

Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Reactivity and Use in Organic Synthesis

This compound is a versatile intermediate for further chemical transformations. The furan ring and the bromophenyl moiety offer multiple sites for reaction.

Reactions of the Furan Ring

The furan ring in this compound can undergo various reactions, including:

-

Electrophilic Aromatic Substitution: The furan ring is more susceptible to electrophilic substitution than benzene. Reactions such as nitration, halogenation, and acylation can occur, typically at the 5-position.

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with reactive dienophiles, leading to the formation of oxabicyclic compounds.

-

Lithiation: The furan ring can be deprotonated at the 5-position using a strong base like n-butyllithium, followed by reaction with an electrophile to introduce a new substituent.

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

-

Further Suzuki-Miyaura Coupling: The bromo group can be coupled with another boronic acid to synthesize more complex biaryl structures.

-

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and copper catalyst yields an alkynylated derivative.

-

Heck Coupling: Reaction with an alkene under palladium catalysis introduces a vinyl group.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form an aniline derivative.

Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenyl)furan. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 14297-34-8 |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| Appearance | Off-white solid |

| Melting Point | 83-84.5 °C |

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furan and bromophenyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.55 | Doublet (d) | 2H | H-2', H-6' (Bromophenyl) |

| ~7.50 | Doublet (d) | 2H | H-3', H-5' (Bromophenyl) |

| ~7.45 | Doublet of doublets (dd) | 1H | H-5 (Furan) |

| ~6.70 | Doublet of doublets (dd) | 1H | H-3 (Furan) |

| ~6.45 | Doublet of doublets (dd) | 1H | H-4 (Furan) |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the ten carbon atoms of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-2 (Furan) |

| ~142.5 | C-5 (Furan) |

| ~131.8 | C-3', C-5' (Bromophenyl) |

| ~130.0 | C-1' (Bromophenyl) |

| ~127.5 | C-2', C-6' (Bromophenyl) |

| ~121.0 | C-4' (Bromophenyl) |

| ~111.8 | C-4 (Furan) |

| ~106.0 | C-3 (Furan) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-O and C-Br bonds.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1020 | C-O-C stretch (furan ring) |

| 1070 | C-Br stretch |

| 850-750 | C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.

| m/z | Assignment |

| 222/224 | [M]⁺ (Molecular ion) |

| 143 | [M - Br]⁺ |

| 115 | [M - Br - CO]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record a background spectrum of the empty instrument. Then, place the sample (ATR or KBr pellet) in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the spectroscopic techniques discussed.

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: 2-(4-Bromophenyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 2-(4-Bromophenyl)furan. The information is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Molecular Formula | C₁₀H₇BrO | [1][2] |

| CAS Number | 14297-34-8 | [1] |

| Appearance | Not explicitly stated for this compound, but related compounds are powders or crystals. | |

| Purity | Typically available at >97% purity. | [1] |

Synthesis of this compound and Derivatives

The primary method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

-

Aryl or heteroaryl boronic acid

-

A brominated furan derivative

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-dioxane, toluene)

-

Water (distilled or deionized)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine the brominated furan (1.0 eq) and the palladium catalyst (e.g., 5 mol%).

-

Add the solvent and stir the mixture under an inert atmosphere for approximately 30 minutes at room temperature.

-

To this mixture, add the aryl or heteroaryl boronic acid (1.1 eq), the base (e.g., 2.0 eq), and a small amount of water.

-

Heat the reaction mixture to reflux (typically 70-85°C) for 8-22 hours.[1][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or other suitable analytical methods.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired this compound derivative.

Biological Activity and Screening

Derivatives of this compound have shown potential as antibacterial and anticancer agents.[5][6][7] The furan scaffold is present in numerous biologically active compounds and is a key area of interest in medicinal chemistry.[8][9]

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

This protocol outlines a common method for assessing the antibacterial activity of synthesized compounds.

Materials:

-

Bacterial strains (e.g., A. baumannii, K. pneumoniae, E. cloacae, MRSA)

-

Nutrient agar plates

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known antibiotic like meropenem)

-

Negative control (solvent only)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare a uniform lawn of the target bacteria on the surface of a nutrient agar plate.

-

Using a sterile cork borer, create wells in the agar.

-

Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to permit the diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[7]

Visualizations

Logical Workflow for Synthesis and Screening

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijabbr.com [ijabbr.com]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

The Biological Versatility of 2-(4-Bromophenyl)furan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of a 4-bromophenyl substituent at the 2-position of the furan ring creates a unique pharmacophore with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 2-(4-bromophenyl)furan derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of the microtubule network and the modulation of critical cell signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of some furan derivatives is the inhibition of tubulin polymerization.[2] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. While specific data for this compound derivatives is still emerging, studies on the closely related 5-(4-chlorophenyl)furan derivatives have demonstrated potent inhibitory effects on tubulin polymerization, with some compounds being more potent than the standard drug, colchicine.[2]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] Its aberrant activation is a hallmark of many cancers. Furan-based compounds have been implicated in the modulation of this pathway, exerting their anticancer effects by inhibiting key components, which leads to the induction of apoptosis and a reduction in cell proliferation.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected furan derivatives, providing a comparative view of their cytotoxic potential. It is important to note that data for direct this compound derivatives is limited in the public domain; therefore, data from structurally related furan compounds is included for reference.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline derivative of 5-(4-chlorophenyl)furan | Leukemia SR | 0.09 | [2] |

| Pyrazoline derivative of 5-(4-chlorophenyl)furan | Leukemia SR | 0.05 | [2] |

| Pyridine derivative of 5-(4-chlorophenyl)furan | Leukemia SR | 0.06 | [2] |

| Furan-based pyridine carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [3] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | 2.96 | [3] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Chalcone) | Hela (Cervical Cancer) | 3.204 | [4] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Chalcone) | MCF-7 (Breast Cancer) | 3.849 | [4] |

| Carbamothioyl-furan-2-carboxamide derivative | HepG2 (Liver Cancer) | 33.29% viability at 20 µg/mL | [5] |

| Carbamothioyl-furan-2-carboxamide derivative | Huh-7 (Liver Cancer) | 45.09% viability at 20 µg/mL | [5] |

| Carbamothioyl-furan-2-carboxamide derivative | MCF-7 (Breast Cancer) | 41.81% viability at 20 µg/mL | [5] |

Antimicrobial Activity: Combating Drug-Resistant Bacteria

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound derivatives, particularly N-(4-bromophenyl)furan-2-carboxamide and its analogues, have demonstrated promising antibacterial activity against clinically isolated drug-resistant strains.[6]

Inhibition of New Delhi Metallo-β-lactamase 1 (NDM-1)

A potential mechanism for the antibacterial action of these compounds is the inhibition of metallo-β-lactamases, such as NDM-1.[6] NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics. By inhibiting NDM-1, these furan derivatives could potentially restore the efficacy of existing antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of N-(4-bromophenyl)furan-2-carboxamide against various drug-resistant bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| N-(4-bromophenyl)furan-2-carboxamide | CRAB (Carbapenem-resistant Acinetobacter baumannii) | 6.25 | 12.5 | [6] |

| N-(4-bromophenyl)furan-2-carboxamide | CREC (Carbapenem-resistant Enterobacter cloacae) | 6.25 | 12.5 | [6] |

| N-(4-bromophenyl)furan-2-carboxamide | CRKP (Carbapenem-resistant Klebsiella pneumoniae) | 6.25 | 12.5 | [6] |

| N-(4-bromophenyl)furan-2-carboxamide | MRSA (Methicillin-resistant Staphylococcus aureus) | 12.5 | 25 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide

This protocol describes the synthesis of the core N-(4-bromophenyl)furan-2-carboxamide structure.[6]

Materials:

-

Furan-2-carbonyl chloride

-

4-bromoaniline

-

Triethylamine (Et3N)

-

Dry Dichloromethane (DCM)

-

Ice bath

-

Schlenk flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

In a clean and dried Schlenk flask, dissolve 4-bromoaniline (1.0 eq.) in dry DCM.

-

Add triethylamine (1.0 eq.) to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Add furan-2-carbonyl chloride (1.0 eq.) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 18 hours, monitoring completion by TLC.

-

Upon completion, work up the reaction to isolate the N-(4-bromophenyl)furan-2-carboxamide product.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound derivatives dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound with no visible bacterial growth.

Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin.[9]

Materials:

-

Tubulin protein

-

Tubulin polymerization buffer

-

Fluorescent reporter for polymerization

-

Test compounds

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the test compound at various concentrations.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

-

Calculate the percentage of inhibition relative to a vehicle control to determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify key proteins and their phosphorylation status within a signaling pathway.[10]

Materials:

-

Cancer cells

-

Test compounds

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with specific primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

NDM-1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the NDM-1 enzyme using a chromogenic substrate.[11]

Materials:

-

Recombinant NDM-1 enzyme

-

Assay buffer (e.g., containing ZnSO4)

-

Nitrocefin (chromogenic β-lactamase substrate)

-

Test compounds dissolved in DMSO

-

96-well plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, incubate the NDM-1 enzyme with various concentrations of the test compound for a specified time (e.g., 10 minutes).

-

Add nitrocefin to each well to initiate the reaction.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control to determine the IC50 value.

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.

Caption: Synthetic pathways to this compound derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: General workflow for biological screening of derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of the 2-(4-Bromophenyl)furan Scaffold: A Technical Overview

While direct comprehensive studies on the specific mechanism of action for the core molecule 2-(4-Bromophenyl)furan are not extensively available in current scientific literature, a wealth of research on its closely related derivatives provides significant insights into the potential biological activities of this chemical scaffold. This technical guide consolidates the existing knowledge on key derivatives, focusing on their established antibacterial and anticancer properties, to inform researchers, scientists, and drug development professionals on the therapeutic promise of this compound-based compounds.

Antibacterial Mechanism of Action: Insights from N-(4-bromophenyl)furan-2-carboxamide

A significant body of research has focused on N-(4-bromophenyl)furan-2-carboxamide, a key derivative of this compound, demonstrating its potential as an antibacterial agent, particularly against drug-resistant strains.

The proposed mechanism of action for the antibacterial effects of N-(4-bromophenyl)furan-2-carboxamide is centered on its ability to interact with and potentially inhibit essential bacterial processes. Molecular docking studies have been instrumental in elucidating these potential interactions at a molecular level. These computational analyses suggest that the compound can bind to specific bacterial protein targets, thereby disrupting their function and leading to bacterial cell death.[1][2]

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of N-(4-bromophenyl)furan-2-carboxamide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various clinically relevant drug-resistant bacteria.

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| N-(4-bromophenyl)furan-2-carboxamide | Acinetobacter baumannii (NDM-positive) | 6.25 | 12.5 |

| N-(4-bromophenyl)furan-2-carboxamide | Klebsiella pneumoniae | 6.25 | 12.5 |

| N-(4-bromophenyl)furan-2-carboxamide | Enterobacter cloacae | 6.25 | 12.5 |

| N-(4-bromophenyl)furan-2-carboxamide | Staphylococcus aureus (MRSA) | 12.5 | 25 |

Table 1: In vitro antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide against various drug-resistant bacterial strains.[1]

Experimental Protocols

Synthesis of N-(4-bromophenyl)furan-2-carboxamide: The synthesis is typically achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like triethylamine (Et3N) in a suitable solvent such as dichloromethane (DCM).[1]

Antibacterial Susceptibility Testing (MIC and MBC Determination): The antibacterial activity is commonly assessed using standard broth microdilution methods to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth. The MBC is subsequently determined by subculturing from the wells with no visible growth onto agar plates to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[1]

Molecular Docking Studies: Computational docking simulations are performed to predict the binding affinity and interaction patterns of the compound with specific bacterial protein targets. This involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein) and using a docking algorithm to explore possible binding modes.[2]

Experimental Workflow

References

- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)furan: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The furan ring is a cornerstone of many biologically active compounds, serving as a versatile scaffold in medicinal chemistry.[1] The introduction of an aryl substituent at the 2-position significantly influences the molecule's electronic properties and biological interactions. While the precise first synthesis of 2-(4-bromophenyl)furan is not prominently documented in historical chemical literature, its conceptualization and synthesis can be traced back to the development of fundamental furan synthesis methodologies.

One of the earliest and most significant methods for furan synthesis is the Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884.[2] This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains a valuable method for preparing substituted furans.[2][3] It is plausible that early explorations into 2-arylfurans would have utilized this approach.

In the modern era, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[4] These methods offer high efficiency and functional group tolerance, making them the preferred route for the contemporary synthesis of this compound and its derivatives.[4]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its application in research and development. The following tables summarize its key physical properties and predicted spectroscopic data, based on information from chemical suppliers and analysis of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14297-34-8 | [5][6] |

| Molecular Formula | C₁₀H₇BrO | [5] |

| Molecular Weight | 223.07 g/mol | [5][6] |

| Appearance | Off-white solid | [7] |

| Melting Point | 83-84.5 °C | [7] |

| Boiling Point (Predicted) | 277.4 ± 15.0 °C | [7] |

| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [7] |

| Purity | ≥95% | [6] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.42 (dd, J=1.8, 0.8 Hz, 1H, Furan-H5), 6.70 (d, J=3.4 Hz, 1H, Furan-H3), 6.45 (dd, J=3.4, 1.8 Hz, 1H, Furan-H4). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.0 (C), 142.5 (CH), 131.8 (2xCH), 130.5 (C), 127.0 (2xCH), 121.5 (C), 111.8 (CH), 106.0 (CH). |

| Infrared (IR) | ν (cm⁻¹): ~3100 (C-H, aromatic), ~1600, ~1480 (C=C, aromatic), ~1015 (C-O-C, furan), ~800 (C-H, out-of-plane bending). |

| Mass Spectrometry (EI) | m/z (%): 224/222 ([M]⁺, isotopic pair), 143 ([M-Br]⁺), 115 ([M-Br-CO]⁺). |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound. The following sections provide protocols for both a classical and a modern synthetic approach.

Synthesis via Paal-Knorr Reaction (Hypothetical Protocol)

This protocol outlines a plausible synthesis based on the classical Paal-Knorr reaction.

Reaction Scheme:

Caption: Paal-Knorr synthesis of this compound.

Materials:

-

1-(4-bromophenyl)-4,4-dimethoxybutan-1-one (1 equivalent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Acetic Acid (solvent)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve 1-(4-bromophenyl)-4,4-dimethoxybutan-1-one in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling (Modern Protocol)

This protocol describes a modern and efficient method for the synthesis of this compound.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of this compound.

Materials:

-

Furan-2-boronic acid (1.0 equivalent)

-

1,4-Dibromobenzene (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (2.0 equivalents)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask, add furan-2-boronic acid, 1,4-dibromobenzene, and potassium carbonate.

-

Add the toluene/ethanol/water solvent mixture.

-

Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Biological Activity and Applications

While there is limited specific biological data available for this compound itself, the 2-arylfuran scaffold is prevalent in a wide range of biologically active molecules.[1] Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Table 3: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target Organism/Cell Line | Reference(s) |

| N-(4-bromophenyl)furan-2-carboxamides | Antibacterial | A. baumannii, K. pneumoniae, E. cloacae, MRSA | [4] |

| 5-(4-Bromophenyl)furan-2-carbaldehyde derivatives | Anticancer, Antimicrobial | Various cancer cell lines and bacteria | [8] |

| Furan-containing Schiff bases | Antimicrobial, Anthelmintic | Gram-positive and Gram-negative bacteria, earthworms |

The bromophenyl moiety provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.

Logical Workflow for Synthesis and Screening

The development of novel therapeutic agents based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Caption: General workflow for drug discovery based on this compound.

Conclusion

This compound is a valuable heterocyclic building block with a rich, albeit not explicitly detailed, history rooted in the fundamental principles of organic synthesis. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient access to this compound. While direct biological data on the parent molecule is scarce, its derivatives exhibit promising antimicrobial and anticancer activities, underscoring the importance of the 2-arylfuran scaffold in drug discovery. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and application of this compound and its analogues in the development of novel therapeutic agents.

References

- 1. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [sigmaaldrich.com]

- 7. 14297-34-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)furan: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(4-Bromophenyl)furan, a key intermediate in the development of pharmaceuticals and functional organic materials. The document details the requisite starting materials, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for the most prevalent synthetic methods. Visual diagrams of the synthetic workflows are also provided to facilitate a clear understanding of the experimental processes.

The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, functional group tolerance, and high yields. The most prominent and widely adopted strategies include the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these methodologies utilizes a distinct set of starting materials to achieve the target molecule.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and extensively used method for the formation of carbon-carbon bonds.[1] In the context of this compound synthesis, this reaction typically involves the coupling of a furan-based organoboron compound with an aryl halide, or vice versa.

Starting Materials:

The synthesis can be approached from two primary disconnection strategies, each requiring a different set of commercially available or readily synthesized starting materials.

-

Route A: Coupling of a brominated furan with (4-bromophenyl)boronic acid.

-

Route B: Coupling of a furan boronic acid with a di-brominated benzene derivative.

A summary of the key starting materials for the Suzuki-Miyaura synthesis of this compound and its derivatives is presented below.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| 2-Bromofuran | (4-Bromophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | This compound |

| 5-Bromo-2-furaldehyde | (4-Bromophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Bromophenyl)furan-2-carbaldehyde |

| Furan-2-boronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄, K₂CO₃ | This compound |

| 5-Formylfuran-2-boronic acid | 1,4-Dibromobenzene | Tetrakis(triphenylphosphine)palladium(0) | 5-(4-Bromophenyl)furan-2-carbaldehyde[2] |

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling [1]

This protocol details the synthesis of a derivative, 5-(4-Bromophenyl)furan-2-carbaldehyde, which can be readily converted to this compound.

Materials:

-

5-Bromo-2-furaldehyde

-

(4-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

-

Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes typical quantitative data for Suzuki-Miyaura reactions leading to 2-arylfurans.[3][4]

| Catalyst | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | 2-3 | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | 80-97 |

| Pd(OAc)₂ | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |

| Custom Pd(II) complex | 3 | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Stille Cross-Coupling Reaction

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, utilizing organotin compounds.[5][6] This approach offers the advantage of using air- and moisture-stable organostannane reagents.[7]

Starting Materials:

The synthesis of this compound via Stille coupling typically involves the reaction of a furan-stannane derivative with an aryl halide.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| 2-(Tributylstannyl)furan | 1,4-Dibromobenzene | Pd(PPh₃)₄, LiCl | This compound |

| 4-Bromophenyl halide | Furan-2-stannane | Palladium Catalyst | This compound |

Experimental Protocol: General Procedure for Stille Coupling [5]

Materials:

-

Organostannane (e.g., 2-(Tributylstannyl)furan)

-

Aryl halide (e.g., 1,4-Dibromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., Toluene, THF, or DMF)

-

Additives (optional, e.g., LiCl, Cu(I) salts)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the organostannane and the aryl halide in the chosen solvent.

-

Add the palladium catalyst and any additives.

-

Heat the reaction mixture to the desired temperature (often between 80-120°C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to remove tin byproducts.

Quantitative Data for Stille Coupling:

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | 1-5 | Toluene | 100 | 12-24 | 70-90 |

| Pd(OAc)₂/Dabco | 2 | DMF | 120 | 8 | 85-95 |

Stille Coupling Workflow

Caption: Workflow for the Stille cross-coupling synthesis of this compound.

Negishi Cross-Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[8][9] This method is known for its high reactivity and functional group tolerance.[8]

Starting Materials:

For the synthesis of this compound, the Negishi coupling would typically employ a furan-zinc reagent and an aryl halide.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| 2-Furylzinc halide | 1,4-Dibromobenzene | Pd(PPh₃)₄ or Ni cat. | This compound |

| 4-Bromophenylzinc halide | 2-Bromofuran | Pd(PPh₃)₄ or Ni cat. | This compound |

Experimental Protocol: General Procedure for Negishi Coupling [10]

Materials:

-

Organozinc reagent (prepared in situ or from a commercial source)

-

Aryl halide

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)

-

Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

-

Prepare the organozinc reagent in situ via the reaction of the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂), or use a commercially available solution.

-

In a separate flask under an inert atmosphere, dissolve the aryl halide and the catalyst in the anhydrous solvent.

-

Add the organozinc reagent to the reaction mixture at room temperature or with cooling.

-

Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Negishi Coupling:

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(P(t-Bu)₃)₂ | 1-2 | THF | 25-60 | 2-12 | 80-95 |

| Ni(acac)₂ | 5 | Dioxane | 80 | 6-18 | 75-90 |

Negishi Coupling Workflow

Caption: Workflow for the Negishi cross-coupling synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)furan: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development

Introduction

The furan ring is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a 4-bromophenyl substituent at the 2-position of the furan ring creates 2-(4-Bromophenyl)furan, a scaffold with significant potential for the development of novel therapeutics. The presence of the bromine atom offers a handle for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and detailed experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a prominent derivative, N-(4-bromophenyl)furan-2-carboxamide, is presented below.

| Property | This compound | N-(4-bromophenyl)furan-2-carboxamide |

| Molecular Formula | C₁₀H₇BrO | C₁₁H₈BrNO₂ |

| Molecular Weight | 223.07 g/mol | 266.09 g/mol |

| Melting Point | 83-84.5 °C[1] | 257-260 °C[2] |

| Boiling Point | 277.4±15.0 °C (Predicted)[1] | Not available |

| Density | 1.451±0.06 g/cm³ (Predicted)[1] | Not available |

| Appearance | Off-white solid[1] | White solid[2] |

Potential Research Areas and Biological Activities

While research on the core this compound molecule is still emerging, extensive studies on its derivatives have unveiled promising therapeutic potential in several key areas.

Antibacterial Activity

Derivatives of this compound have demonstrated significant antibacterial activity, particularly against drug-resistant strains. The N-(4-bromophenyl)furan-2-carboxamide derivative has shown notable efficacy.

Quantitative Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide [2]

| Bacterial Strain | Type | Resistance Profile | MIC (mg/mL) | MBC (mg/mL) |

| Acinetobacter baumannii | Gram-negative | Carbapenem-resistant (CRAB) | 6.25 | 12.5 |

| Enterobacter cloacae | Gram-negative | Carbapenem-resistant (CREC) | 6.25 | 12.5 |

| Klebsiella pneumoniae | Gram-negative | Carbapenem-resistant (CRKP) | 6.25 | 12.5 |

| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 12.5 | 25 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

Various furan derivatives have exhibited potent anticancer activity against a range of human cancer cell lines. While specific data for this compound is limited, the cytotoxic profiles of related compounds suggest this is a key area for future investigation.

Reported Anticancer Activity of Furan Derivatives

| Derivative Type | Cell Line | IC₅₀ (µM) |

| Benzo[b]furan derivatives | MCF-7 (Breast) | 0.051 - 0.057 |

| Furan derivatives | HeLa (Cervical) | 0.08 - 8.79 |

| Furan derivatives | SW620 (Colorectal) | Moderate to potent activity reported |

Antifungal and Anthelmintic Activities

Preliminary studies on furan-based compounds have indicated potential antifungal and anthelmintic properties. For instance, some Schiff bases of furan derivatives have shown significant anthelmintic activity against earthworm species. This suggests that this compound and its derivatives could be explored for their efficacy against fungal and parasitic infections.

Signaling Pathways and Mechanisms of Action

The anticancer effects of furan derivatives are believed to be mediated through the modulation of key cellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-aryl-furans.

Materials:

-

2-Bromofuran